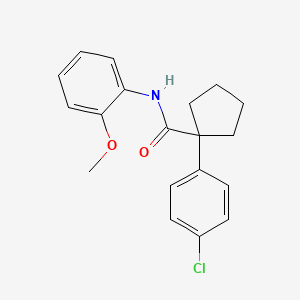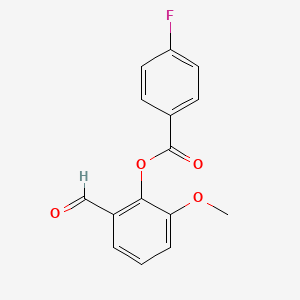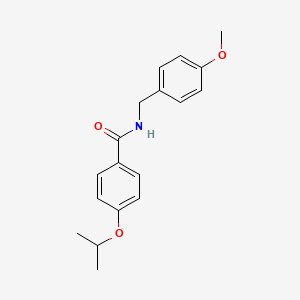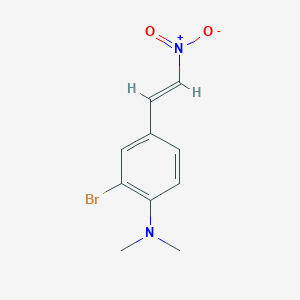
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. CPP is a potent and selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Mecanismo De Acción
CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This leads to a reduction in the activity of the NMDA receptor and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including a reduction in excitatory neurotransmission, an increase in the threshold for long-term potentiation (LTP), and a decrease in the induction of LTP. These effects are thought to be due to the blockade of NMDA receptor-mediated synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the mechanisms of action of NMDA receptors in the brain. However, it is important to note that CPP has a short half-life and is rapidly metabolized in vivo, limiting its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CPP and NMDA receptors. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have important implications for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of NMDA receptors in synaptic plasticity and learning and memory, which could lead to the development of new treatments for cognitive disorders. Finally, the development of more effective methods for delivering NMDA receptor antagonists to the brain could also be an important area of research.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline, followed by cyclization with cyclopentanone in the presence of a base. The resulting product is then converted to the carboxamide using a suitable reagent.
Aplicaciones Científicas De Investigación
CPP is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission, leading to a reduction in excitatory neurotransmission. This has important implications for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-7-3-2-6-16(17)21-18(22)19(12-4-5-13-19)14-8-10-15(20)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKYDRVEWCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)



